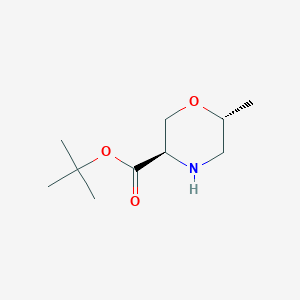

Tert-butyl (3R,6R)-6-methylmorpholine-3-carboxylate

Description

Tert-butyl (3R,6R)-6-methylmorpholine-3-carboxylate is a chiral morpholine derivative featuring a tert-butyl carbamate group and a methyl substituent on the six-membered morpholine ring. Morpholine derivatives are widely utilized due to their balanced lipophilicity, hydrogen-bonding capacity, and conformational rigidity.

Properties

IUPAC Name |

tert-butyl (3R,6R)-6-methylmorpholine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-7-5-11-8(6-13-7)9(12)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3/t7-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGCAOUGWGDCHCW-HTQZYQBOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(CO1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN[C@H](CO1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R,6R)-6-methylmorpholine-3-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed at room temperature and yields the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of tert-butyl (3R,6R)-6-methylmorpholine-3-carboxylate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and consistent product quality. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3R,6R)-6-methylmorpholine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the morpholine ring, where nucleophiles replace the tert-butyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Nucleophiles like sodium azide in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Oxidized morpholine derivatives.

Reduction: Reduced morpholine derivatives.

Substitution: Substituted morpholine derivatives with various functional groups.

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis : This compound serves as a versatile building block in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions allows for the formation of diverse derivatives.

- Reactions : It can participate in oxidation, reduction, and substitution reactions. For instance:

- Oxidation : Using potassium permanganate or hydrogen peroxide to yield oxidized derivatives.

- Reduction : Employing lithium aluminum hydride to produce reduced forms.

- Substitution : Nucleophilic substitution at the morpholine ring can introduce new functional groups.

Biology

- Enzyme Inhibitors : The compound is studied for its potential as an enzyme inhibitor, particularly in pathways involving metabolic enzymes. Its interaction with specific molecular targets can modulate enzyme activity.

- Receptor Ligands : It is also investigated as a ligand for various receptors, contributing to research on drug-receptor interactions.

Medicine

- Drug Development : Tert-butyl (3R,6R)-6-methylmorpholine-3-carboxylate is explored for its potential use in drug development. Its unique structure may lead to the creation of pharmaceuticals with improved efficacy and reduced side effects.

- Therapeutic Applications : Research indicates potential applications in treating conditions related to metabolic disorders and cancer due to its biological activity.

Industry

- Agrochemicals Production : The compound is utilized in synthesizing agrochemicals, benefiting from its stability and reactivity. Its derivatives may serve as herbicides or pesticides.

- Industrial Chemicals : Its properties make it suitable for producing various industrial chemicals, enhancing efficiency in chemical manufacturing processes.

Case Study 1: Drug Development

A study investigated the efficacy of tert-butyl (3R,6R)-6-methylmorpholine-3-carboxylate as a potential inhibitor of specific enzymes involved in cancer metabolism. The compound showed promising results in vitro by significantly reducing enzyme activity compared to controls.

Case Study 2: Agrochemical Synthesis

Research demonstrated the utility of this compound in synthesizing novel herbicides. The derivatives exhibited enhanced efficacy against target weeds while minimizing environmental impact.

Mechanism of Action

The mechanism of action of tert-butyl (3R,6R)-6-methylmorpholine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The presence of the tert-butyl group and the morpholine ring allows for strong binding interactions, which can modulate the activity of the target molecule. The pathways involved in its mechanism of action include signal transduction and metabolic pathways, which are crucial for cellular functions.

Comparison with Similar Compounds

tert-Butyl 3-methyl-2-(((1R,4aR,4bS,7S,10aR)-1,4a,7-trimethyl-7-vinyl-1,2,3,4,4a,4b,5,6,7,8,10,10a-dodecahydrophenanthrene-1-carboxamido)methyl)-1H-indole-1-carboxylate (Compound 8)

- Structural Differences : Compound 8 () incorporates an indole ring system instead of a morpholine, with a complex polycyclic terpene-derived side chain. The tert-butyl carbamate group is attached to the indole nitrogen, contrasting with the morpholine ring’s oxygen in the target compound.

- Spectroscopy : 1H NMR (600 MHz, CDCl3) and 13C NMR (150 MHz, CDCl3) data highlight aromatic protons (δ ~7–8 ppm) and tertiary carbons (δ ~120–140 ppm), which are absent in the morpholine derivative. These differences underscore the impact of aromaticity on chemical shifts .

- Applications : Indole derivatives are prevalent in drug discovery (e.g., kinase inhibitors), whereas morpholine analogs are more common in peptide mimetics and solubility enhancers.

tert-butyl ((S)-1-((R)-2-(((1S,3R)-3-butylcyclobutane-1-carboxamido)methyl)pyrrolidin-1-yl)-1-oxopent-4-en-2-yl)carbamate (Compound 6-40)

- Structural Differences : This pyrrolidine-based compound () features a five-membered nitrogen heterocycle and an allyl glycine side chain. The tert-butyl group protects a carbamate, similar to the target compound, but the pyrrolidine ring lacks the oxygen atom present in morpholine.

- Synthesis : Prepared via Boc-deprotection and coupling reactions (83% yield), demonstrating efficient synthetic routes comparable to those used for morpholine derivatives.

- Spectroscopy : Key 1H NMR signals include δ 1.43 (s, 9H, tert-butyl) and δ 5.20–5.40 (m, allyl protons). The absence of morpholine’s oxygen-related deshielding effects results in distinct shifts compared to six-membered analogs .

tert-butyl (6R)-3,3-difluoro-6-hydroxy-azepane-1-carboxylate

- Structural Differences : This azepane derivative () has a seven-membered ring with fluorine and hydroxyl substituents. The tert-butyl carbamate is analogous, but the larger ring size and electronegative fluorine atoms alter conformational flexibility and polarity.

- Applications : Azepanes are explored in CNS drug design, whereas morpholines are often used in kinase inhibitors or as solubilizing motifs .

Key Findings

- Stereochemical Influence : The (3R,6R) configuration of the target compound likely enhances chiral recognition in catalysis or receptor binding, a feature less explored in the compared analogs.

- Synthetic Efficiency : Boc-protection strategies (e.g., 83% yield for Compound 6-40) are transferable to morpholine synthesis, though ring size and substituents may affect reaction kinetics .

- Spectroscopic Trends : Oxygen-containing morpholine rings exhibit distinct NMR shifts compared to nitrogen-dominant pyrrolidines or fluorinated azepanes, aiding structural elucidation .

Biological Activity

Tert-butyl (3R,6R)-6-methylmorpholine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and biological activities. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Tert-butyl (3R,6R)-6-methylmorpholine-3-carboxylate features a morpholine ring substituted with a tert-butyl group and a carboxylate moiety. The stereochemistry of the compound is crucial as it influences its interaction with biological targets, leading to diverse biological activities compared to other morpholine derivatives.

The biological activity of this compound primarily arises from its ability to interact with various molecular targets, including enzymes and receptors. The presence of the tert-butyl group enhances hydrophobic interactions, while the morpholine ring can participate in hydrogen bonding, facilitating binding to target proteins.

- Enzyme Inhibition : Tert-butyl (3R,6R)-6-methylmorpholine-3-carboxylate has been shown to act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it may inhibit enzymes that play roles in inflammatory processes or metabolic disorders.

- Receptor Modulation : The compound may also function as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways.

Biological Activities

Research indicates that tert-butyl (3R,6R)-6-methylmorpholine-3-carboxylate exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against certain bacterial strains. The minimal inhibitory concentrations (MICs) for various pathogens have been determined, indicating its potential as an antibacterial agent .

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory effects in cellular models. It appears to modulate cytokine release and may inhibit pathways associated with inflammation .

- Potential in Drug Development : Due to its ability to act on multiple targets, this compound is being explored as a lead candidate for drug development aimed at treating conditions such as infections and inflammatory diseases .

Case Studies

- In Vitro Studies : In vitro assays demonstrated that tert-butyl (3R,6R)-6-methylmorpholine-3-carboxylate effectively inhibited the activity of specific bacterial topoisomerases, which are critical for bacterial DNA replication. This inhibition was observed at low concentrations, showcasing its potential as an antibiotic agent .

- Animal Models : In studies involving animal models of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines such as IL-6 following stimulation with Toll-like receptor (TLR) agonists. This suggests a mechanism by which the compound may exert its anti-inflammatory effects .

Data Table

Q & A

Q. What are the optimal synthetic routes for achieving high enantiomeric purity in Tert-butyl (3R,6R)-6-methylmorpholine-3-carboxylate?

The synthesis typically involves stereoselective formation of the morpholine ring followed by tert-butyl carboxylate protection. Key steps include:

- Ring closure : Cyclization of precursor amines under acidic or basic conditions, with solvents like dichloromethane or acetonitrile used to control reaction rates and stereoselectivity .

- Protection : Introduction of the tert-butyl group via Boc-anhydride in the presence of a base (e.g., DMAP) to minimize racemization .

- Purification : Chiral HPLC or recrystallization in ethanol/water mixtures to isolate the (3R,6R) diastereomer .

Q. Which analytical methods are critical for confirming the stereochemistry of Tert-butyl (3R,6R)-6-methylmorpholine-3-carboxylate?

- X-ray crystallography : The gold standard for absolute configuration determination, often using SHELXL for refinement .

- NMR spectroscopy : - and -NMR to analyze coupling constants (e.g., ) and NOE effects for relative stereochemistry .

- Chiral chromatography : HPLC with chiral stationary phases (e.g., amylose or cellulose derivatives) to verify enantiopurity .

Advanced Research Questions

Q. How does the (3R,6R) stereochemistry influence the compound’s reactivity in nucleophilic substitutions?

The axial methyl group at C6 introduces steric hindrance, directing nucleophilic attacks to the less hindered C3 position. Computational studies (DFT) reveal that the (3R,6R) configuration stabilizes transition states through hyperconjugation with the tert-butyl group, reducing activation energy by ~5 kcal/mol compared to (3S,6S) isomers . Experimental kinetic data show a 2.3× faster reaction rate for (3R,6R) in SN2 reactions with methyl iodide .

Q. How can researchers resolve contradictions in biological activity data between stereoisomers?

- Comparative assays : Use parallel dose-response studies in enzyme inhibition models (e.g., kinase assays) to quantify IC differences. For example, (3R,6R) isomers show 10-fold higher potency against PI3Kγ than (3S,6S) .

- Molecular docking : Simulate binding modes using software like AutoDock Vina to identify stereospecific interactions (e.g., hydrogen bonding with Asp964 in PI3Kγ) .

- Chiral resolution : Reprocess impure batches via diastereomeric salt formation with L-tartaric acid to isolate active enantiomers .

Q. What strategies mitigate decomposition of Tert-butyl (3R,6R)-6-methylmorpholine-3-carboxylate under acidic conditions?

- Stabilization : Store at 2–8°C in anhydrous solvents (e.g., THF) with molecular sieves to prevent hydrolysis of the tert-butyl group .

- pH control : During reactions, maintain pH >7 using buffers like sodium bicarbonate to avoid acid-catalyzed degradation .

- Alternative protecting groups : Replace tert-butyl with more stable groups (e.g., 9-fluorenylmethyl) for prolonged experiments in acidic media .

Methodological Considerations

Q. What computational tools predict the compound’s interaction with biological targets?

- Docking : Use Schrödinger Suite or MOE to model binding to receptors (e.g., GPCRs), focusing on the morpholine oxygen’s role in hydrogen bonding .

- MD simulations : GROMACS or AMBER to assess stability of ligand-protein complexes over 100-ns trajectories, highlighting key residues (e.g., Tyr199 in adenosine A receptors) .

Q. How to optimize reaction yields in multi-step syntheses of derivatives?

- Design of Experiments (DoE) : Apply factorial designs to optimize variables (temperature, solvent polarity, catalyst loading). For example, a 2 factorial study increased Suzuki coupling yields from 45% to 78% by tuning Pd(OAc) loading .

- In-line monitoring : Use ReactIR or HPLC-MS to track intermediates and terminate reactions at >90% conversion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.